molecular formula C13H14N2O B2944910 (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime CAS No. 36146-73-3

(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime

Cat. No.: B2944910
CAS No.: 36146-73-3
M. Wt: 214.268
InChI Key: DAVJGXAMEDVKAI-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-based structures are widely studied for their biological activities, including antimicrobial and antitumor properties . The parent compound, 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one (CAS: 7257-25-2), features a bicyclic framework with a cycloheptene ring fused to an indole moiety. The oxime derivative introduces an additional hydroxylamine group at the ketone position (C6), adopting the (E)-configuration, which influences its reactivity and intermolecular interactions .

Key structural features of the parent compound include:

  • A dihedral angle of 1.05–1.99° between the benzene and pyrrole rings, indicating near-planarity .
  • A slightly distorted boat conformation of the cycloheptene ring, stabilized by intramolecular interactions .
  • N–H···O hydrogen bonds forming centrosymmetric dimers in the crystal lattice .

Properties

IUPAC Name

(NE)-N-(7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14,16H,2,4,6,8H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJGXAMEDVKAI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C2=C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\O)/C2=C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Cycloheptane Ring Formation: The cycloheptane ring can be introduced through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Oxime Formation: The oxime functional group is introduced by reacting the ketone or aldehyde intermediate with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.

    Reduction: Reduction of the oxime group can yield amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group may yield nitrile oxides, while reduction can produce amines.

Scientific Research Applications

(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Ring Conformation and Packing

5-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
  • Substituent : Methyl group at position 3.
  • Structural Impact : The dihedral angle increases to 1.99°, and the cycloheptene ring adopts a distorted boat conformation .
  • Crystallography: No significant hydrogen bonding reported, suggesting steric hindrance from the methyl group disrupts packing .
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
  • Substituent : Bromine at position 2.
  • Structural Impact : The cycloheptene ring adopts an envelope conformation , differing from the parent compound’s boat form.
  • Packing : Maintains N–H···O dimers but introduces C–H···π interactions , creating ladder-like molecular chains .
2-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
  • Substituent : Methyl group at position 2.
  • Structural Impact : The cycloheptene ring shifts to an envelope conformation , highlighting how substituent position alters ring flexibility .

Functional Group Modifications: Oxime vs. Ketone

The oxime derivative introduces a hydroxylamine group at C6, replacing the ketone oxygen. Key differences include:

  • Stereoelectronic Effects : The (E)-configuration may influence π-stacking or steric interactions compared to the planar ketone.

Data Table: Structural and Functional Comparison

Compound Substituent Dihedral Angle (°) Ring Conformation Hydrogen Bonding Biological Activity
Parent Compound None 1.05–1.99 Distorted boat N–H···O dimers Not reported
5-Methyl Derivative 5-CH₃ 1.99 Distorted boat Disrupted by steric hindrance Not reported
2-Bromo Derivative 2-Br N/A Envelope N–H···O, C–H···π Antibacterial
2-Methyl Derivative 2-CH₃ N/A Envelope N–H···O dimers Not reported
(E)-Oxime Derivative (Inferred) C6=N–OH (E) ~1–2 (estimated) Likely boat/envelope Enhanced H-bond capacity Potential antimicrobial*

*Inferred from analogous compounds .

Biological Activity

(E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime (THP-Oxime) is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

THP-Oxime is characterized by a cycloheptane ring fused with an indole structure. Its molecular formula is C13H13NOC_{13}H_{13}NO, with a CAS number of 7257-25-2. The compound exists in two isomeric forms: (E)- and (Z)-, with the (E)-isomer being more extensively studied due to its biological significance .

PropertyValue
Molecular FormulaC₁₃H₁₃NO
CAS Number7257-25-2
Purity98%
Physical FormSolid
Storage ConditionsDark, dry, room temperature

Anticancer Properties

Research indicates that THP-Oxime exhibits notable anticancer properties. A study highlighted its antiproliferative activity against various human tumor cell lines, demonstrating GI50 values ranging from nanomolar to micromolar concentrations . This suggests that THP-Oxime may serve as a potential candidate for developing new anticancer therapies.

The mechanism through which THP-Oxime exerts its biological effects appears to involve several pathways:

  • DNA Intercalation : Similar to other indole derivatives, THP-Oxime may interact with DNA, potentially leading to inhibition of replication and transcription processes.
  • Cell Cycle Arrest : Some studies suggest that compounds related to THP-Oxime can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • Apoptosis Induction : Evidence suggests that THP-Oxime may trigger apoptotic pathways in cancer cells, contributing to its anticancer efficacy.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects of THP-Oxime on various cancer cell lines.
    • Findings : The compound showed significant activity against multiple cancer types with low GI50 values, indicating high potency .
  • Mechanistic Insights :
    • Objective : To understand the cellular mechanisms affected by THP-Oxime.
    • Findings : The compound was found to induce apoptosis and arrest the cell cycle in specific phases, suggesting multiple points of action within cancer cells .
  • Structure-Activity Relationship Studies :
    • Objective : To explore how structural variations affect biological activity.
    • Findings : Modifications in the indole and oxime moieties led to enhanced anticancer properties, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclocondensation of 7-hydroxymethylene-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-ones with hydroxylamine. Key intermediates are characterized using:

  • IR spectroscopy : To confirm oxime formation (N–O stretch at ~1600–1650 cm⁻¹) .
  • NMR (¹H/¹³C) : To verify regiochemistry and hydrogen bonding. For example, the oxime proton appears as a singlet at δ ~10–12 ppm .
  • Mass spectrometry (EI-MS) : To confirm molecular ion peaks and fragmentation patterns .
    • Example : Derivatives like ethyl 2-cyano-2-(7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-ylidene)acetates are synthesized in 75–79% yields using malononitrile/ethyl cyanoacetate under reflux .

Q. How is the molecular conformation of this compound resolved via crystallography?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and hydrogen-bonding networks. For example:

  • Crystal system : Monoclinic (space group P2₁/n) with unit cell parameters a = 9.67 Å, b = 10.09 Å, c = 11.83 Å, β = 103.4° .
  • Hydrogen bonding : Intermolecular C–H···O bonds stabilize the lattice, with donor-acceptor distances of 3.2–3.4 Å .
    • Tools : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the cyclohepta[b]indole core be addressed?

  • Methodology : Substituent positioning (e.g., methyl, chloro) is controlled via:

  • Electrophilic substitution : Methyl groups at C2/C3/C4 alter electronic density, directing reactions to specific sites .
  • Cycloaddition reactions : Acetylenic esters react regioselectively at the α-position of the cycloheptane ring, confirmed by NOE NMR experiments .
    • Example : 2-Chloro derivatives are synthesized using methyl iodide/KOH, achieving 90% yields .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for oxime tautomers?

  • Methodology :

  • Dynamic NMR : Detects tautomerization (E/Z isomerism) via variable-temperature experiments.
  • DFT calculations : Compare theoretical vs. experimental bond lengths (e.g., C=N vs. C–N in oxime groups) .
    • Case study : Discrepancies in hydrogen-bonding networks (e.g., boat vs. envelope conformations in cycloheptane rings) are resolved using SHELXL refinement with high-resolution data .

Q. How does computational modeling predict the oxime group’s impact on bioactivity?

  • Methodology :

  • Docking studies : Assess interactions with targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimycobacterial IC₅₀ values .
    • Findings : Chloro-substituted derivatives show enhanced activity due to increased lipophilicity and hydrogen-bond acceptor strength .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.